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Compound of Interest

Compound Name:
1,2,3,4-

Tetrachlorohexafluorobutane

CAS No.: 28107-59-7

Cat. No.: B1297612 Get Quote

Subject: High-Yield Synthesis of 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane (CAS: 375-

34-8) Process: Photo-initiated Chlorination of 2,3-Dichlorohexafluoro-2-butene (CFC-1316mx)

Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.[1]

Core Directive & Process Overview
This guide focuses on the radical addition of chlorine to 2,3-dichlorohexafluoro-2-butene to

synthesize C4Cl4F6.[1] This pathway is preferred over the fluorination of hexachlorobutadiene

due to higher specificity and milder conditions. The reaction is driven by photon flux (UV) rather

than thermal energy, making reactor geometry and light penetration critical variables.

Reaction Mechanism Visualization
The following diagram illustrates the radical chain mechanism and critical control points for

yield optimization.
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Figure 1: Radical chain mechanism for the photo-chlorination of CFC-1316mx. Blue nodes

indicate inputs; green indicates the target output.

Troubleshooting Guide & FAQs
This section addresses specific yield-limiting factors encountered during the chlorination of

electron-deficient fluoro-olefins.

Category A: Reaction Kinetics & Conversion[1]
Q1: The reaction initiates but stalls at ~60% conversion. Adding more chlorine gas does not

restart it. Why?

Diagnosis: This is a classic symptom of Photon Flux Limitation or Radical Quenching. As the

reaction progresses, the product (C4Cl4F6) may crystallize or increase the solution density,

altering the refractive index or opacity of the mixture, preventing UV light from penetrating

the bulk solution.

Technical Fix:

Reactor Geometry: Switch to an annular reactor design where the UV lamp is submerged

in the center (using a quartz well) rather than external irradiation. This minimizes the path
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length light must travel.

Solvent Selection: If the product solidifies (MP is ~80°C for the pure isomer), the reaction

mass becomes a slurry. Use an inert fluorinated solvent (e.g., Perfluorohexane) to

maintain a homogeneous liquid phase, ensuring light transmission.

Oxygen Exclusion: Verify N2 purge. Oxygen is a diradical that acts as a potent trap for

chlorine radicals, terminating the chain reaction immediately.

Q2: We are observing significant amounts of cleavage products (C2 fragments). Is the

temperature too high?

Diagnosis: Yes, or the UV wavelength is too energetic. While the reaction is exothermic, high

temperatures favor β-scission (breaking the C-C bond) over addition. Furthermore, using UV

light below 250 nm (UV-C) can directly excite the C-Cl bonds in the substrate, leading to

degradation.

Technical Fix:

Wavelength Cutoff: Use Pyrex or borosilicate glass filters (or doped quartz) to block UV

radiation below 300 nm. The target is to dissociate Cl2 (absorbs peak ~330 nm) without

exciting the organic molecule.

Thermal Management: Maintain reactor temperature between 40°C and 60°C. This is the

"Goldilocks" zone: warm enough to keep the mixture fluid and Cl2 reactive, but cool

enough to suppress bond cleavage.

Category B: Yield Optimization & Purity
Q3: The starting material (2,3-dichlorohexafluoro-2-butene) exists as Cis/Trans isomers.[2]

Does this affect yield?

Insight: Yes. Steric hindrance differs between the (E) and (Z) isomers. The trans (E) isomer

often reacts slower due to the bulky CF3 groups shielding the double bond from radical

attack on opposite sides.

Protocol Adjustment:
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Do not stop the reaction based on time. Use GC-FID monitoring.[1]

You will likely see the cis isomer disappear first. Continue irradiation and Cl2 sparging until

the trans peak is extinguished.

Reference: Isomer-specific reactivity in fluoro-butenes is well-documented in halogenation

kinetics [1].[1]

Q4: How do we maximize Cl2 utilization efficiency? We are losing too much to the scrubber.

Diagnosis: Chlorine has poor solubility in highly fluorinated alkanes/alkenes. Bubbling Cl2

rapidly results in "gas bypass" where the gas exits before reacting.

Optimization Strategy:

High-Shear Agitation: Use a gas-entrainment impeller (e.g., hollow shaft) to recirculate the

headspace gas back into the liquid.[1]

Pressure: Conduct the reaction at slight overpressure (1–3 bar). According to Henry’s Law,

this linearly increases the concentration of dissolved Cl2, accelerating the propagation

step

.

Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 100g of 2,2,3,3-tetrachlorohexafluorobutane.
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Parameter Specification Reason

Precursor
2,3-dichlorohexafluoro-2-

butene (76g)
Substrate (MW ~233 g/mol )

Reagent Chlorine Gas (Cl2)
Excess (1.2 - 1.5 eq) required

due to solubility limits.[1]

Light Source
Medium Pressure Hg Lamp

(450W)

Provides high intensity at 365

nm.

Temperature 50°C ± 5°C
Balances reaction rate vs. side

reactions.

Pressure Ambient to 2 bar Enhances Cl2 solubility.

Step-by-Step Methodology:

Setup: Equip a 250mL photochemical reactor (quartz immersion well) with a magnetic stirrer,

gas inlet frit, and a reflux condenser (-10°C coolant) to prevent precursor loss (BP ~66°C).

Purge: Flush the system with dry Nitrogen for 15 minutes to remove Oxygen.

Loading: Charge the reactor with 2,3-dichlorohexafluoro-2-butene. Note: If the precursor

contains stabilizers (like terpenes), distill prior to use as they quench radicals.[1]

Initiation: Turn on the cooling water and the UV lamp. Allow the lamp to warm up (2-3 mins).

Addition: Begin Cl2 flow at a rate where bubbles are barely visible reaching the surface

(mass transfer limited regime).

Monitoring: Monitor exotherm. The temperature will rise; control to <60°C using a water bath.

Completion: Monitor by GC. The reaction is complete when the limiting reagent (alkene) is

<0.5%.

Workup: Purge with N2 to remove excess Cl2. The product (C4Cl4F6) is a solid at room

temperature (MP ~80°C) or a slush if impure. Recrystallize from methanol or sublime for high

purity [2].
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Critical Data: Solubility & Physical Properties[1]
Understanding the physical state of the reactants is vital for the "slurry" issues mentioned in

Q1.

Property
2,3-
dichlorohexafluoro
-2-butene (Start)

2,2,3,3-
tetrachlorohexafluo
robutane (Product)

Impact on Process

State (25°C) Liquid
Solid

(Waxy/Crystalline)

Product precipitation

can block light.[1]

Boiling Point 66-68°C Sublimes / High BP

Reflux condenser

retains reactant but

allows Cl2 escape.[1]

Cl2 Solubility Moderate Low

Reaction slows near

completion; requires

agitation.
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Relevance: Early characterization of the chlorination of fluorinated butenes and purific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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